molecular formula C12H13ClN2 B15068155 (2-Chloro-5,7-dimethylquinolin-3-yl)methanamine

(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine

Cat. No.: B15068155
M. Wt: 220.70 g/mol
InChI Key: DMHNYAPOSVUZNG-UHFFFAOYSA-N
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Description

(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine (CAS 1710643-97-2) is a chemical compound with the molecular formula C 12 H 13 ClN 2 and a molecular weight of 220.70 [ ]. This substituted quinoline features both a reactive chloro group at the 2-position and an aminomethyl functional group at the 3-position, making it a versatile intermediate for chemical synthesis and medicinal chemistry research [ ]. As a member of the 2-chloroquinoline family, this compound serves as a key synthetic building block. The chloroquinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties [ ]. The reactive chlorine and primary amine groups allow for further derivatization to create diverse compound libraries for biological screening [ ]. The compound's structure is supported by analytical data, including its SMILES notation: NCC1=CC2=C(C)C=C(C)C=C2N=C1Cl [ ]. This product is intended for research and development use only, strictly in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption [ ].

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

(2-chloro-5,7-dimethylquinolin-3-yl)methanamine

InChI

InChI=1S/C12H13ClN2/c1-7-3-8(2)10-5-9(6-14)12(13)15-11(10)4-7/h3-5H,6,14H2,1-2H3

InChI Key

DMHNYAPOSVUZNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5,7-dimethylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-5,7-dimethylquinoline with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-5,7-dimethylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

a. N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine and N-(1H-Benzimidazol-2-yl)-1-(4-Nitrophenyl)methanamine
  • Structure: These compounds replace the quinoline core with a benzimidazole ring, linked to a methanamine group substituted with chlorophenyl or nitrophenyl moieties.
  • Key Differences: The absence of a fused aromatic system (quinoline) reduces planar rigidity compared to the target compound.
b. (3-Chloropyrazin-2-yl)(2-Phenylquinolin-7-yl)methanamine
  • Structure: Shares a quinoline moiety but incorporates a pyrazine ring and a phenyl group at the 2-position.
c. N-Methyl-1-(1,3,5-Trimethyl-1H-Pyrazole-4-yl)methanamine Derivatives
  • Structure: Features a pyrazole ring instead of quinoline, with methyl substitutions.
  • Key Differences: The pyrazole’s smaller ring size and different electronic properties (e.g., lower aromaticity) may reduce π-π stacking interactions compared to quinoline derivatives. Synthesis yields for these derivatives are reported at ~76.8%, indicating efficient routes for methanamine functionalization .

Physicochemical Properties

  • Lipophilicity: The 5,7-dimethyl groups in the target compound likely enhance lipophilicity compared to unsubstituted quinolines, similar to how nitrophenyl groups increase hydrophobicity in benzimidazole derivatives .
  • Electronic Effects: The electron-withdrawing chloro group at the 2-position may polarize the quinoline ring, altering reactivity in nucleophilic substitution reactions. This contrasts with pyrazole-based methanamines, where methyl groups donate electrons .

Biological Activity

(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine is a synthetic compound belonging to the quinoline family, distinguished by its unique structure that includes a chloro substituent and two methyl groups on the quinoline ring. This compound's biological activity is of significant interest due to its potential pharmacological effects, which are influenced by its functional groups and structural characteristics.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12ClN Molecular Formula \text{C}_{12}\text{H}_{12}\text{ClN}\quad \text{ Molecular Formula }

The presence of the methanamine group allows for nucleophilic substitution reactions, while the chloro substituent serves as an effective leaving group in electrophilic aromatic substitution reactions. The methyl groups at positions 5 and 7 increase the electron density of the quinoline ring, potentially affecting its reactivity and biological interactions .

Biological Activity

Research into the biological activity of this compound reveals several promising areas:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against various bacterial strains due to its structural features .
  • Anticancer Properties : Compounds structurally related to this compound have shown anticancer activity. The unique arrangement of functional groups in this compound may enhance its efficacy against cancer cells .
  • Antiviral Potential : Similar quinoline derivatives have been explored for their antiviral properties, indicating that this compound could also possess such activity, warranting further investigation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key features and activities of related quinoline derivatives:

Compound NameStructure FeaturesBiological Activity
2-MethylquinolineMethyl group at position 2Antimicrobial
5-Methylquinolin-3-carboxylic acidCarboxylic acid group at position 3Anticancer
7-ChloroquinolineChloro group at position 7Antimalarial
6-MethylquinolineMethyl group at position 6Antiviral

The presence of both chloro and dimethyl groups in this compound may enhance its lipophilicity and alter its interaction profile compared to other quinoline derivatives. This could lead to distinct pharmacological effects that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the pharmacodynamics of this compound:

  • In vitro Studies : Laboratory experiments demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting a potential therapeutic index favorable for anticancer applications.
  • Mechanistic Studies : Research has indicated that the mechanism of action may involve interference with cellular signaling pathways critical for cancer cell proliferation and survival.
  • Synergistic Effects : Combination studies with other known antimicrobial agents revealed synergistic effects, enhancing overall efficacy against resistant bacterial strains.

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